tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18049837
InChI: InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-4-8-6-17-7-9(5-10)11(8)15/h8-10H,4-7H2,1-3H3,(H,14,16)/t8-,9+,10?
SMILES:
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol

tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate

CAS No.:

Cat. No.: VC18049837

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate -

Specification

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name tert-butyl N-[(1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate
Standard InChI InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-4-8-6-17-7-9(5-10)11(8)15/h8-10H,4-7H2,1-3H3,(H,14,16)/t8-,9+,10?
Standard InChI Key TVMTXDMYDNVSSR-ULKQDVFKSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC1C[C@@H]2COC[C@H](C1)C2=O
Canonical SMILES CC(C)(C)OC(=O)NC1CC2COCC(C1)C2=O

Introduction

Chemical Structure and Nomenclature

The molecular structure of tert-butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate comprises a bicyclo[3.3.1]nonane system—a fused bicyclic framework with bridgehead positions at carbons 1, 5, and 7. The "3-oxa" designation indicates an oxygen atom replaces a carbon in the six-membered ring, while the "9-oxo" group denotes a ketone at position 9. The endo configuration specifies that the Boc-protected amine resides on the concave face of the bicyclic system.

The IUPAC name, tert-butyl N-[(1R,5S,7s)-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate, reflects its stereochemistry, with absolute configurations assigned as (1R,5S,7s). The molecular formula is C₁₃H₂₁NO₄, yielding a molecular weight of 255.31 g/mol .

Physicochemical Properties

Key physicochemical parameters derived from experimental data include:

PropertyValue
LogP (Partition Coefficient)1.17
Rotatable Bond Count3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Polar Surface Area65 Ų
Heavy Atom Count18

The moderate LogP value suggests balanced lipophilicity, conducive to membrane permeability in drug candidates. With three rotatable bonds, the molecule exhibits limited flexibility, potentially enhancing binding specificity in biological targets .

SupplierPurity (%)Pack SizePrice (USD)Lead Time
Angene International97100 mg4805 days
A2B Chem95250 mg83012 days
Advanced ChemBlock Inc971 g2,39212 days

Suppliers predominantly operate from China and the United States, with Angene International providing the shortest lead time (5 days) .

Applications in Pharmaceutical Research

The compound’s rigid bicyclic scaffold and Boc-protected amine render it a valuable intermediate in:

  • Peptide Mimetics: The Boc group facilitates selective deprotection during solid-phase peptide synthesis, enabling incorporation of conformationally restricted amino acid analogs.

  • Kinase Inhibitors: Similar bicyclic structures are exploited in ATP-competitive kinase inhibitors, where the ketone may engage in hydrogen bonding with catalytic lysine residues .

  • Prodrug Development: The esterase-labile Boc group allows controlled release of active amines in vivo, enhancing pharmacokinetic profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator